Cas no 1215485-02-1 ()

structure
Chemical and Physical Properties
Names and Identifiers
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- Inchi: 1S/C5H8N2O2/c8-5-7-3-1-6-2-4(3)9-5/h3-4,6H,1-2H2,(H,7,8)
- InChI Key: ZDAWWNOKQUSBMU-UHFFFAOYSA-N
- SMILES: O1C(NC2CNCC12)=O
Computed Properties
- Exact Mass: 128.058577502g/mol
- Monoisotopic Mass: 128.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 50.4Ų
Related Literature
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Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057
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